molecular formula C16H30N2O6 B019650 Boc-lys(boc)-OH CAS No. 2483-46-7

Boc-lys(boc)-OH

Cat. No. B019650
CAS RN: 2483-46-7
M. Wt: 346.42 g/mol
InChI Key: FBVSXKMMQOZUNU-NSHDSACASA-N
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Description

Boc-lys(boc)-OH, a derivative of lysine, is widely used in peptide synthesis. The Boc group (tert-butoxycarbonyl) serves as a protective group during peptide synthesis, particularly for the amino acid lysine.

Synthesis Analysis

  • The synthesis of Boc-lys(boc)-OH involves the acylation of the epsilon-amino group of N(alpha)-protected lysine using di-tert-butyl dicarbonate (Boc2O) and other reagents (Davies & Al-Jamri, 2002).

Molecular Structure Analysis

  • The molecular structure of Boc-lys(boc)-OH has been studied using various spectroscopic methods, revealing insights into its geometric parameters and interactions at the molecular level (Sas et al., 2020).

Chemical Reactions and Properties

  • Boc-lys(boc)-OH participates in peptide synthesis reactions, often involving the formation of peptide bonds with other amino acids or peptide fragments. The Boc group can be selectively removed under specific conditions to facilitate further reactions (Scott, Parker, & Parrish, 1981).

Physical Properties Analysis

  • The physical properties of Boc-lys(boc)-OH, such as solubility, stability, and reactivity, are crucial for its application in peptide synthesis. These properties are influenced by the molecular structure and the protective groups used (Zong et al., 2016).

Chemical Properties Analysis

  • Boc-lys(boc)-OH exhibits specific chemical properties, including reactivity towards other amino acids and susceptibility to certain chemical reagents used in peptide synthesis. The Boc group plays a vital role in protecting the amino group during these reactions (Wiejak, Masiukiewicz, & Rzeszotarska, 1999).

Scientific Research Applications

  • Synthesis of Redox Derivatives : Boc-lys(boc)-OH is used in synthesizing redox amino acids and peptides, particularly those containing phenothiazine or tris(2,2'-bipyridine)ruthenium(II) dication (Peek et al., 2009).

  • Peptide Synthesis : It serves as an intermediate for peptide syntheses, such as the syntheses of ACTH, somatostatin, and human β-endorphin (Scott et al., 1981).

  • Building Block for DTPA-Containing Peptides : This compound is used as a building block for the solid-phase synthesis of DTPA-containing peptides (Davies & Al-Jamri, 2002).

  • Potential Chemotherapy Molecule : Boc-D-Lys-OH (BDLO) is considered as a potential inhibitor of anti-apoptotic proteins and a novel chemotherapy molecule (Şaş et al., 2020).

  • Industrial Production of Peptide Drugs : Its value in peptide syntheses extends to the industrial production of peptide drugs (Wiejak et al., 1999).

  • Metal-Free Catalyst in Biodegradable Polymers : Boc-lys(boc)-OH acts as a metal-free catalyst for synthesizing biodegradable amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s with well-defined structures (Li et al., 2006).

  • Gene Drive Regulation : Lys(Boc) (BOC) can acutely control heritable Cas9-mediated mammalian genome editing, with broad applications in gene drive regulation and environmental compatibility (Suzuki et al., 2018).

  • Protein Synthesis and Modification : It is useful in protein synthesis and modification, as seen in the study of Nepsilon-(thiaprolyl)-lysine for site-specific protein conjugation (Van de Vijver et al., 2010).

Future Directions

Boc-Lys(Boc)-OH has potential applications in cancer therapy. It can be used to create a masked cytotoxic agent, which is serially activated by histone deacetylase (HDAC) and an endogenous protease cathepsin L (CTSL) that remove the acetyl group first and then the unacetylated lysine group liberating puromycin . This agent selectively kills human cancer cell lines with high HDAC and CTSL activities . This cancer-selective cleavage of the masking group is a promising strategy for the next generation of anticancer drug development .

properties

IUPAC Name

(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVSXKMMQOZUNU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428554
Record name BOC-LYS(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-lys(boc)-OH

CAS RN

2483-46-7
Record name BOC-LYS(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
409
Citations
T Opatz, RMJ Liskamp - Journal of Combinatorial Chemistry, 2002 - ACS Publications
A novel selectively deprotectable triazacyclophane scaffold was used for the design and split−mix synthesis of two libraries of solid-phase bound tripodal synthetic receptors possessing …
Number of citations: 37 pubs.acs.org
D Ma, HB Zhang, YY Chen, JT Lin, LM Zhang - Journal of colloid and …, 2013 - Elsevier
To develop a multifunctional polymeric carrier for gene and drug co-delivery, a new cyclodextrin derivative containing poly(L-lysine) dendrons was prepared by the click conjugation of …
Number of citations: 51 www.sciencedirect.com
Z Zhou, X Ma, E Jin, J Tang, M Sui, Y Shen… - Biomaterials, 2013 - Elsevier
Elongated micelles have many desirable characteristics for cancer-drug delivery, but they are difficult to obtain since amphiphilic polymers form such nanostructures only within narrow …
Number of citations: 176 www.sciencedirect.com
S Mandavkar, P Gole, R Pawar… - Letters in Organic …, 2023 - ingentaconnect.com
… Wherein Boc-Lys-Boc-OH is condensed with d-amphetamine hydrochloride in the presence of EDCl, HOBt and NMM. Further to this, there are couple of literature citing synthesis for …
Number of citations: 0 www.ingentaconnect.com
EP Heimer, CT Wang, TJ Lambros… - Organic Preparations and …, 1983 - Taylor & Francis
NE-~-Butyloxycarbonyl--Lysine [H-Lys (Boc)-OH] and No-benzyloxycarbonyl-NE-t-butyloxycarbonyl-k-lysine-[Z-Lys (Boc)-OH] are important intermediates which are useful for the …
Number of citations: 3 www.tandfonline.com
P Kumari - 1992 - elibrary.ru
There were two objectives of the research project,(1) investigating the means of increasing the loading capacity of solid phase support by using the Schmitt/Walker test and (2) the …
Number of citations: 0 elibrary.ru
M Amblard, I Daffix, G Bergé, M Calmès… - Journal of medicinal …, 1999 - ACS Publications
We have previously shown that substitution of the d-Tic-Oic dipeptide by a (3S)-[amino]-5-(carbonylmethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (d-BT) moiety in the bradykinin B …
Number of citations: 51 pubs.acs.org
M Bodanszky, A Bodanszky, M Bodanszky… - The Practice of Peptide …, 1994 - Springer
To a solution of ammonium rhodanide (0.16 g, 2 mmol) and 2-methyl-indole [4] (0.26 g, 2.1 mmol) in methanol (6 ml) and acetic acid (18 ml) Nps-Lys(Boc)-Leu-Phe-Lys(Boc)-Lys(Boc)…
Number of citations: 0 link.springer.com
V Cavallaro, P Thompson… - Journal of Peptide Science …, 2001 - Wiley Online Library
Dendritic peptides, often presented as multiple antigen peptides (MAPs), are widely used in immunological‐based fields of research, although their synthesis can be extremely …
Number of citations: 9 onlinelibrary.wiley.com
SS Xue, M Zhao, JX Lan, RR Ye, Y Li, LN Ji… - Journal of Molecular …, 2016 - Elsevier
Two non-chiral copper(II) complexes equipped with bis(β-cyclodextrin)s (bisCDs) were explored as hydrolase models for the enantioselective hydrolysis of two pairs of alkyl chain-…
Number of citations: 6 www.sciencedirect.com

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